molecular formula C9H10O3 B8715406 2-Ethoxy-5-hydroxybenzaldehyde

2-Ethoxy-5-hydroxybenzaldehyde

Cat. No.: B8715406
M. Wt: 166.17 g/mol
InChI Key: DRLDVFDRQMUEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It serves as a versatile intermediate in organic synthesis, particularly for preparing alkoxy-substituted benzaldehydes.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-ethoxy-5-hydroxybenzaldehyde

InChI

InChI=1S/C9H10O3/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-6,11H,2H2,1H3

InChI Key

DRLDVFDRQMUEJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)O)C=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-Ethoxy-5-hydroxybenzaldehyde serves as an important synthetic intermediate in organic chemistry. It can undergo various reactions due to its functional groups, allowing for the synthesis of more complex molecules. For instance, it can be used in:

  • Aldol Condensation : The compound can participate in aldol reactions to form larger carbon frameworks.
  • O-Alkylation : It can be transformed into other alkoxy derivatives through O-alkylation, enhancing its utility in synthesizing related compounds .

Medicinal Chemistry

Research indicates that this compound may exhibit significant biological activities. Compounds with similar structures have been explored for their potential anti-inflammatory and anticancer properties. Notably:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation due to its ability to modulate biological pathways associated with cell growth.
  • Antimicrobial Properties : Its structural analogs have demonstrated antimicrobial activity against various pathogens, indicating that this compound could also possess similar properties .

Material Science

In material science, this compound is being investigated for its potential use in developing new materials with specific properties:

  • Polymerization Reactions : The compound can act as a monomer or crosslinking agent in polymer synthesis, contributing to the development of novel polymers with enhanced mechanical and thermal properties.
  • Coatings and Composites : Its incorporation into coatings may improve adhesion and durability due to the presence of both hydroxy and aldehyde functionalities .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against human breast cancer cells, with an IC50 value suggesting potent activity. Further investigations are recommended to elucidate the underlying mechanisms of action.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against common bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative or therapeutic agent.

Data Table: Comparison with Similar Compounds

Compound NameStructure DescriptionUnique Features
2-Hydroxy-5-methoxybenzaldehydeHydroxy group at position 2, methoxy at position 5Lacks ethoxy group; different reactivity
2-Methoxy-5-hydroxybenzaldehydeMethoxy at position 2, hydroxy at position 5Different substituent affects solubility
2-Ethoxy-4-hydroxybenzaldehydeEthoxy at position 2, hydroxy at position 4Positioning of functional groups alters activity

The table above illustrates how the positioning of functional groups influences the chemical behavior and potential applications of these compounds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-ethoxy-5-hydroxybenzaldehyde with structurally related benzaldehydes, emphasizing substituent positions and functional groups:

Compound Name Substituents (Position) Key Properties/Applications Reference
This compound –OCH₂CH₃ (2), –OH (5) Intermediate for alkoxy derivatives
5-Hydroxy-2-methoxybenzaldehyde –OCH₃ (2), –OH (5) Smaller alkoxy group; higher polarity
2-Fluoro-5-methoxybenzaldehyde –F (2), –OCH₃ (5) Electron-withdrawing F enhances electrophilicity
5-Acetyl-2-methoxybenzaldehyde –OCH₃ (2), –COCH₃ (5) Acetyl group increases steric bulk
2-(Benzyloxy)-5-hydroxybenzaldehyde –OBn (2), –OH (5) Bulkier benzyloxy group; lipophilic

Electronic and Steric Effects

  • Electron-Donating Groups (EDGs) :
    • Ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups activate the aromatic ring via electron donation, directing electrophilic substitution to specific positions. Ethoxy’s larger size introduces greater steric hindrance compared to methoxy .
  • Electron-Withdrawing Groups (EWGs) :
    • Fluorine (–F) and acetyl (–COCH₃) deactivate the ring, increasing the electrophilicity of the aldehyde group. This enhances reactivity in nucleophilic additions or condensations .

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